3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula . It is a derivative of beta-alanine, where the amino group is substituted with a pyridin-4-yl group. This compound is of interest in various fields of chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry and biochemistry.
3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride falls under the category of amino acids and their derivatives. It is classified as a chiral heterocyclic amino acid due to the presence of the pyridine ring, which contributes to its unique chemical behavior and interactions in biological systems.
The synthesis of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, improve yields, and ensure scalability. Purification techniques such as recrystallization are utilized to achieve high purity levels in the final product.
The molecular structure of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride features:
3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride can participate in various chemical reactions typical for amino acids, including:
The reactivity of this compound is influenced by its functional groups; specifically, the amino group can form covalent bonds while the pyridine ring can engage in hydrogen bonding and pi-pi interactions.
The mechanism of action for 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride involves its interaction with specific biological targets:
These interactions are critical for understanding its potential therapeutic applications.
The physical properties of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride include:
Key chemical properties include:
3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride has several important applications:
The stereoselective synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride enantiomers employs chiral auxiliaries or catalysts to control the α-carbon configuration. The (S)-enantiomer (CAS 178933-04-5) and (R)-enantiomer (CAS 499794-69-3) are synthesized via asymmetric hydrogenation of corresponding enol esters using Rh(I)-DuPHOS catalysts, achieving >98% enantiomeric excess (ee) [1] [4]. Alternatively, enzymatic resolution with acylases separates racemic mixtures, though yields decrease to 40–45% per batch. Key challenges include suppressing racemization during pyridine ring coupling; optimized protocols use N-protected intermediates (e.g., Boc-group) and low-temperature reactions (−20°C) [4].
Table 1: Stereoselective Synthesis Approaches
Method | Enantiomer | Catalyst/System | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | (R) | Rh(I)-DuPHOS | 99 | 92 |
Enzymatic Resolution | (S) | Acylase I | 98 | 45 |
Reductive amination constructs the β-amino acid backbone using pyridine-4-carboxaldehyde and β-carbonyl esters. Sodium cyanoborohydride reduces the imine intermediate formed in situ from pyridine-4-carboxaldehyde and β-alanine methyl ester, followed by acid hydrolysis to yield the racemic free acid [2] [9]. Stereocontrol requires chiral ligands like (R)-BINAP during imine formation, enhancing (R)-enantiomer selectivity to 90% ee. Solvent optimization shows methanol maximizes yield (85%) versus tetrahydrofuran (65%) due to improved proton transfer efficiency. Post-reduction, dihydrochloride salt formation uses gaseous HCl in ethanol, crystallizing the product directly [9].
Dihydrochloride salt formation necessitates precise HCl stoichiometry and solvent polarity control. Anhydrous HCl gas bubbled into ethanolic solutions of the free base (3.0 M equivalents) achieves 97–99% conversion, while aqueous HCl causes hydrolysis byproducts [3] [9]. Catalytic systems like thionyl chloride (0.05 eq) accelerate salt crystallization in aprotic solvents (e.g., acetonitrile), reducing processing time by 50%. Temperature critically impacts crystal purity: 0–4°C yields needle-like crystals with 99.5% purity, whereas room-temperature crystallization generates aggregates with 94% purity [3].
Table 2: Salt Formation Conditions and Outcomes
Acid Source | Solvent | Catalyst | Temperature (°C) | Purity (%) |
---|---|---|---|---|
Gaseous HCl | Ethanol | None | 0–4 | 99.5 |
Aqueous HCl (conc.) | Water | None | 25 | 87 |
Anhydrous HCl | Acetonitrile | Thionyl chloride | 25 | 98 |
Continuous flow reactors enhance production scalability and safety. A three-stage system integrates:
Crystallization remains the industrial standard for dihydrochloride salt purification due to cost efficiency. Anti-solvent addition (e.g., diethyl ether to ethanol) yields 92% recovery with ≥98% purity. Chromatography (C18-reversed phase) resolves enantiomeric impurities but is reserved for small-scale pharmaceutical batches due to 30% yield losses [2] [4]. Hybrid approaches use preparative HPLC for impurity removal (<0.5%) followed by crystallization, achieving compendial-grade material (99.9% purity) for regulatory applications [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7